Benzene-1,2,4-tricarboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10508-39-1 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
benzene-1,2,4-tricarboxamide |
InChI |
InChI=1S/C9H9N3O3/c10-7(13)4-1-2-5(8(11)14)6(3-4)9(12)15/h1-3H,(H2,10,13)(H2,11,14)(H2,12,15) |
InChI Key |
SXHLEIFYCANFJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)N)C(=O)N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)N)C(=O)N |
Synonyms |
1,2,4-BenzenetricarboxaMide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benzenetricarboxamides
Foundational Synthetic Routes to Aromatic Tricarboxamide Scaffolds
The construction of the benzene-1,2,4-tricarboxamide core relies on established principles of amide bond formation, starting from readily available precursors derived from benzene-1,2,4-tricarboxylic acid.
Amide Coupling Reactions and Precursor Chemistry
The most common and direct method for synthesizing this compound and its derivatives is through the condensation reaction between an amine and an activated form of benzene-1,2,4-tricarboxylic acid. youtube.com The choice of precursor is critical and dictates the reaction conditions.
Key precursors for this compound synthesis include:
Trimellitic anhydride (B1165640): This precursor, also known as benzene-1,2,4-tricarboxylic anhydride, is widely used. The reaction with an amine typically occurs at the more reactive anhydride carbonyl groups (C-1 and C-2), leaving the C-4 carboxylic acid group available for further modification or to be amidated under different conditions. orientjchem.org
Trimellitic anhydride chloride: Also named benzene-1,2,4-tricarboxylic 1,2-anhydride 4-chloride, this precursor offers regioselective reactivity. The acyl chloride at the C-4 position is significantly more reactive than the anhydride, allowing for sequential amidation. nih.gov This enables the introduction of a specific amine at the 4-position, followed by reaction of the anhydride with other amines. nih.gov
The formation of the amide bond itself is facilitated by a variety of coupling reagents and methods developed primarily for peptide synthesis but broadly applicable to organic synthesis. youtube.comreading.ac.uk These methods involve the in-situ activation of the carboxylic acid group to form a highly reactive intermediate that is readily attacked by the amine. youtube.com
Common strategies include:
Acyl Chloride Method: The carboxylic acid groups can be converted to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com These acyl chlorides then react rapidly with amines, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. orientjchem.orglibretexts.org
Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate carboxylic acids, forming an O-acylisourea intermediate that reacts with the amine. youtube.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve efficiency and suppress side reactions. nih.gov
Phosphonium and Aminium Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU are highly efficient coupling agents that form activated esters, leading to high yields in amide bond formation. youtube.com
The choice of method depends on the complexity of the substrates, desired reaction conditions, and scale of the synthesis. reading.ac.uk For instance, the direct reaction of trimellitic anhydride with aromatic amines in glacial acetic acid has been shown to be an effective method for producing specific amide derivatives. orientjchem.org
Green Chemistry Approaches in Synthesis
Traditional amide synthesis often relies on stoichiometric activating reagents and volatile organic solvents, which generate significant chemical waste. nih.gov In response, greener and more sustainable methods are being developed. One prominent approach is the direct amidation of carboxylic acids and amines without coupling reagents, often catalyzed by reusable catalysts like Brønsted acidic ionic liquids. specificpolymers.com These reactions can sometimes be performed in the absence of a solvent or in more environmentally benign solvents. specificpolymers.comnih.gov
Solvent-free synthesis represents a particularly attractive green chemistry approach. For instance, new chiral benzene-1,3,5-tricarboxamides have been prepared with excellent yields (>90%) by simply mixing the corresponding acyl chloride with optically pure primary amines at room temperature without any solvent. reading.ac.uk This method, which occurs in short reaction times (5-10 minutes), avoids the use of volatile organic solvents, simplifies purification, and improves efficiency. reading.ac.uk Such solvent-free approaches could be applicable to the synthesis of this compound from its acyl chloride derivatives. Furthermore, the development of biocatalytic methods for amide bond formation is a growing area of interest, offering a highly sustainable alternative to traditional chemical synthesis. nih.gov
Strategies for Peripheral Functionalization and Structural Modulation
The utility of the this compound scaffold is realized through the attachment of various functional groups to its periphery. These modifications can tune the molecule's solubility, self-assembly behavior, and biological or material properties.
Incorporation of Alkyl and Poly(ethylene glycol) Chains
The attachment of alkyl and poly(ethylene glycol) (PEG) chains is a common strategy to modulate the amphiphilicity and solubility of aromatic cores. This is typically achieved by synthesizing the tricarboxamide scaffold using amines that already bear the desired alkyl or PEG moiety.
For example, in studies involving the more symmetric benzene-1,3,5-tricarboxamide (B1221032) (BTA), derivatives bearing one or two long alkyl chains (e.g., C12 to C18) and corresponding PEG chains have been synthesized. reading.ac.ukrsc.org The synthetic route involves a desymmetrized BTA precursor, where one or two carboxylic acid groups are protected as methyl esters. reading.ac.ukrsc.org The unprotected acyl chloride is reacted with an alkyl-amine, followed by deprotection and subsequent reaction with a PEG-amine. This modular approach allows for precise control over the number and placement of the hydrophobic alkyl chains and hydrophilic PEG chains, which in turn dictates the self-assembly of the final molecule into distinct nanostructures like micelles or nanotapes. rsc.orgrsc.org This same principle of sequential amidation using a precursor like trimellitic anhydride chloride is directly applicable to creating amphiphilic this compound derivatives. nih.gov
Integration of Amino Acid Moieties and Peptide Conjugates
The conjugation of amino acids and peptides to the this compound core is a key strategy for creating molecules with specific biological recognition or therapeutic properties. The asymmetric nature of the scaffold is particularly advantageous for this purpose.
Research has demonstrated the direct conjugation of peptides to the benzene-1,2,4-tricarboxylic acid core. nih.gov In one study, a peptide sequence (NFGAILSS) was synthesized on a solid-phase resin, and its free N-terminal amine was reacted with trimellitic anhydride chloride. nih.gov This reaction selectively forms an amide bond at the highly reactive C-4 acyl chloride position, yielding a peptide conjugate with a 3,4-dicarboxylic acid substitution pattern on the benzene (B151609) ring. nih.gov
Alternatively, reacting the resin-bound peptide with trimellitic anhydride resulted in a conjugate with a 1,3-dicarboxylic acid pattern, as the amine preferentially attacks the more electrophilic C-1 carbonyl of the anhydride. nih.gov These studies highlight the ability to generate specific isomers of peptide-conjugated benzene-1,2,4-tricarboxamides by choosing the appropriate precursor. nih.gov Similarly, various amino acid derivatives have been condensed with trimellitic anhydride to create novel compounds with potential antimicrobial properties. orientjchem.org
Derivatization with Photo-Responsive Groups (e.g., Azobenzene)
Incorporating photo-responsive moieties like azobenzene (B91143) into a molecular structure allows for external control over its properties and functions using light. specificpolymers.com Azobenzene derivatives can undergo a reversible trans-to-cis isomerization upon irradiation with UV light, leading to significant changes in molecular geometry, which can influence material properties like shape, solubility, or binding affinity. nih.govnih.gov
The synthesis of such derivatives typically involves forming amide bonds between a core structure and an amine- or carboxyl-functionalized azobenzene. For instance, novel photo-responsive amides have been synthesized by reacting azobenzene-4,4′-dicarboxylic acid dichloride with substituted aminophenols. semanticscholar.org The resulting molecules exhibit reversible trans-cis isomerization upon UV and visible light irradiation. nih.govnih.gov
To create a this compound derivatized with azobenzene, one could employ several synthetic strategies. An amine-functionalized azobenzene could be reacted with trimellitic anhydride chloride to attach the photo-switch. The remaining carboxylic acid groups could then be further functionalized, for example, by converting them into amides with alkyl or PEG chains to create a photo-responsive amphiphile. This modular approach enables the rational design of "smart" materials based on the this compound scaffold. specificpolymers.com
Inability to Generate Article on "this compound"
Following a comprehensive search of scientific literature, it is not possible to generate the requested article on the "Synthetic Methodologies and Chemical Derivatization of this compound" focusing on the specified subsections.
The primary reason for this is a significant lack of available, specific research data and detailed findings for the This compound isomer in the requested areas:
Design of Functionalized Amides for Specific Interactions:Similarly, research papers and detailed studies on the specific design of functionalized this compound derivatives for targeted interactions such as hydrogen bonding, metal coordination, or molecular recognition are not available in the public domain.
The vast majority of published research in the field of benzenetricarboxamides is focused on the highly symmetrical isomer, benzene-1,3,5-tricarboxamide (BTA) . This is due to its exceptional ability to self-assemble into well-defined supramolecular structures, which has made it a popular building block in materials science and nanotechnology.
The chemical nature of the precursor for this compound, which is trimellitic acid (or its anhydride), offers a potential explanation for this discrepancy. The carboxylic acid groups at the 1- and 2-positions can readily form a stable cyclic anhydride or subsequent imide. This high reactivity often directs derivatization towards polyimides or other structures, rather than the simple tricarboxamide.
Given the strict instructions to focus solely on this compound and the specified topics, and the exclusion of generating information outside the scope of available research, we cannot fulfill the request. To do so would require extrapolating from the incorrect isomer (benzene-1,3,5-tricarboxamide), which would be scientifically inaccurate and violate the core constraints of the prompt.
Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research on the supramolecular self-assembly of This compound , the compound specified in your request. The principles and mechanisms outlined in your query, such as "Threefold Intermolecular Hydrogen Bonding Networks," are characteristic features of the highly symmetric and extensively studied Benzene-1,3,5-tricarboxamide (BTA) isomer.
The C3 symmetry of the 1,3,5-isomer is fundamental to the formation of the well-defined, one-dimensional supramolecular polymers that have been the subject of detailed investigation. These studies form the basis of our understanding of their hydrogen bonding, π-stacking interactions, and polymerization thermodynamics.
Conversely, the asymmetric nature of this compound does not lend itself to the same predictable, threefold hydrogen-bonding patterns. Consequently, detailed research on its self-assembly pathways, including isodesmic versus cooperative mechanisms and nucleation-elongation growth, is not present in the available literature.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this compound. Attempting to do so would require misattributing data from the 1,3,5-isomer, which would be scientifically unfounded.
If you would like to proceed with an article on the well-documented supramolecular self-assembly of Benzene-1,3,5-tricarboxamide , which aligns with the principles in your outline, please provide confirmation.
Principles and Mechanisms of Supramolecular Self Assembly of Benzenetricarboxamides
Supramolecular Polymerization Mechanisms and Thermodynamics
Dynamic Monomer Exchange within Supramolecular Fibers
Supramolecular polymers, including those formed from benzenetricarboxamide (BTA) derivatives, are characterized by their dynamic nature, where constituent monomers continuously exchange between the assembled state and the bulk solution. pnas.org This dynamic monomer exchange is a crucial feature that underpins the adaptive and responsive properties of these materials. nih.gov The process of a monomer moving from one fiber to another can be broken down into three main steps: the monomer detaching from a fiber, diffusing through the solvent, and then attaching to another fiber. nih.gov Of these, the initial detachment is the most critical and computationally studied step influencing the exchange pathway. nih.govacs.org
Computational studies on 1,3,5-benzenetricarboxamides (a related isomer) have revealed that monomer exchange doesn't occur uniformly along the fiber. Instead, it predominantly originates from defects within the supramolecular structure. nih.govacs.org These defects are regions that are less ordered, weaker, and more dynamic, serving as "hot spots" for monomer detachment. nih.gov The presence and nature of these defects are intrinsically linked to the dynamics of the supramolecular polymer. acs.org
The rate of monomer exchange can be influenced by several factors. In aqueous solutions, the exchange kinetics for BTA-based supramolecular polymers can be remarkably slow, sometimes taking hours to reach equilibrium. pnas.org This is attributed to the combined strength of hydrogen bonding and hydrophobic effects in water, which enhances the stability of the aggregates and slows down the depolymerization process. pnas.org Temperature has a significant impact on the exchange rate; higher temperatures lead to faster exchange, suggesting that monomer release and attachment is the rate-determining step. pnas.org Conversely, the concentration of the monomers does not appear to significantly affect the rate of reorganization over a considerable range. pnas.org
The mechanism of exchange can also vary. Some supramolecular fibers are more prone to exchange monomers from their tips, while others exchange from various points along their side surfaces. nih.gov This behavior is influenced by the balance of directional (like hydrogen bonding) and non-directional (like solvophobic) interactions between the monomers. acs.org For instance, in systems where directional interactions are dominant, exchange primarily occurs at the fiber tips. acs.org The dynamic exchange of monomers is a fundamental property that allows for the structural rearrangement of these supramolecular polymers, enabling their response to external stimuli. pnas.orgnih.gov
Influence of Molecular Design on Self-Assembly Pathways
The self-assembly of benzenetricarboxamides into well-defined supramolecular structures is highly dependent on the molecular design of the constituent monomers. Subtle changes to the core structure and peripheral substituents can have a profound impact on the assembly pathway and the final architecture.
Impact of Core Connectivity and Amide Orientation
The connectivity of the amide groups to the central benzene (B151609) ring is a critical determinant of the self-assembly behavior. While the user's request focuses on benzene-1,2,4-tricarboxamide, much of the foundational research has been conducted on the more symmetric benzene-1,3,5-tricarboxamide (B1221032) (BTA) isomer. For BTAs, the orientation of the amide functionality (C-centered vs. N-centered) significantly influences the supramolecular organization. researchgate.net
Solid-state NMR and molecular dynamics simulations have shown that changing the amide connectivity in BTAs can alter the helical arrangement of the molecules within the supramolecular column. researchgate.net C-centered BTAs, where the carbonyl group is directly attached to the benzene ring, tend to form symmetric, co-planar helical structures. In contrast, N-centered BTAs can adopt an asymmetric helical arrangement, leading to a tilt between the aromatic cores of adjacent molecules. researchgate.net This seemingly minor change can break the three-fold molecular symmetry and affect the dynamics of the individual molecules within the assembly. researchgate.net The orientation of the amide bond also affects the cooperativity of the self-assembly process, with C-centered monomers often exhibiting higher cooperativity due to factors like hydrogen bond length and preorganization of the nucleus. researchgate.net
The substitution pattern on the benzene core itself is also crucial. The use of the 1,2,4-substitution pattern, as specified in the subject, introduces asymmetry to the core, which can lead to different packing and assembly behaviors compared to the highly symmetric 1,3,5-isomer. This asymmetry can influence the directionality of hydrogen bonding and π-π stacking interactions, potentially leading to more complex and less predictable supramolecular structures.
Role of Peripheral Substituent Length and Bulkiness
The nature of the substituents attached to the amide groups plays a pivotal role in dictating the self-assembly process and the properties of the resulting supramolecular structures. uni-bayreuth.deuni-bayreuth.de The length and bulkiness of these peripheral groups can influence solubility, the stability of the aggregates, and the morphology of the final assemblies. uni-bayreuth.degrafiati.com
For instance, in a series of 1,3,5-benzenetricarboxamides with tertiary amino substituents, systematic variation of the alkyl group size (from N,N-dimethyl to N,N-di-isopropyl) led to significant differences in water solubility. uni-bayreuth.de The length of linear hydrocarbon chains can also affect the self-assembly temperature. uni-bayreuth.de
The introduction of bulky substituents can have a major impact on the mechanism of supramolecular polymerization. rsc.org For example, incorporating sterically demanding groups like phenylalanine octyl ester moieties onto a BTA core alters the self-assembly behavior. rsc.org
The table below summarizes the effect of different peripheral substituents on the self-assembly of benzenetricarboxamide derivatives, drawing from studies on the 1,3,5-isomer due to the prevalence of research on this symmetric system.
| Substituent Type | Effect on Self-Assembly | Resulting Morphology | Reference(s) |
| Tertiary amino groups with varying alkyl chains | Influences water solubility and self-assembly behavior upon heating. | Supramolecular microtubes. | uni-bayreuth.de, rsc.org |
| Carboxylic acid functionalized groups | Can introduce additional directional interactions, leading to polymorphism. | One-dimensional fibers, membranes, hollow nanotubes. | acs.org |
| Phenylalanine octyl ester moieties | Steric hindrance impacts polymerization and chiral amplification. | Not specified. | rsc.org |
| Long alkyl chains | Can induce thermotropic liquid crystalline behavior. | Not specified. | uni-bayreuth.de |
| PEG chains attached via ester linkages | Influences packing and can lead to selective cytotoxicity. | Micelles or nanotapes depending on the number of alkyl vs. PEG chains. | acs.org, reading.ac.uk |
Chiral Amplification and Helicity Induction in Self-Assembled Systems
The degree of chiral amplification is influenced by several factors, including the number of chiral groups present in the "sergeant" molecules. nih.gov Theoretical models based on the one-dimensional, two-component Ising model have been used to understand the "majority-rules" type of chiral amplification. acs.org These models show a strong dependence of the amplification strength on the free-energy penalty of a helix reversal and the penalty of a mismatch between the preferred helicity of a monomer and the actual screw sense of the polymer. acs.org
Even achiral BTA derivatives can sometimes form helical structures through a phenomenon known as supramolecular symmetry breaking. acs.org The resulting helicity can be controlled by external factors such as the use of a chiral co-solvent. acs.org The memory of this induced helicity can be retained even after the chiral stimulus is removed. acs.org
The solvent also plays a crucial role in the amplification of chirality in the assemblies of BTA derivatives. researchgate.net The specific interactions between the solvent and the monomers can either enhance or diminish the expression of chirality at the supramolecular level.
Polymorphism and Environmental Responsiveness in Supramolecular Architectures
Supramolecular assemblies of benzenetricarboxamides can exhibit polymorphism, meaning they can adopt multiple distinct structures from the same building block in response to environmental cues. acs.org This behavior is inspired by biological systems where macromolecules adopt different conformations to perform various functions. acs.org The ability to control polymorphism in synthetic systems is a significant step towards developing advanced, responsive materials. acs.orgacs.org
For water-soluble BTAs, polymorphism can be triggered by changes in temperature, pH, or the addition of salts. acs.org For example, a family of carboxylic acid functionalized water-soluble 1,3,5-benzenetricarboxamides was shown to self-assemble into one-dimensional fibers, membranes, and hollow nanotubes. acs.org In one instance, a specific BTA derivative formed nanotubes that underwent reversible, temperature-dependent dynamic reorganizations. acs.org This transition was observed through techniques like cryo-transmission electron microscopy, which showed the evolution from short, ill-formed nanotubes to elongated, well-formed structures upon heating. acs.org
The responsiveness to pH is another key feature, particularly for BTA derivatives containing pH-sensitive groups like carboxylic acids or esters. acs.orgacs.org For instance, BTA analogues with ester-linked PEG chains were designed to be responsive to esterases, which are often overexpressed in tumor environments. acs.org The stability of the self-assembled nanostructures can be tested at different pH values, with some structures remaining stable under acidic conditions but disrupting under basic conditions. acs.org
The table below provides examples of environmental stimuli and their effects on the supramolecular structures of benzenetricarboxamide derivatives.
| Stimulus | BTA Derivative | Observed Change in Supramolecular Structure | Reference(s) |
| Temperature | Carboxylic acid functionalized BTA in water | Reversible reorganization from ill-formed to well-formed nanotubes upon heating. | acs.org |
| pH | BTA analogues with ester-linked PEG chains | Nanostructures are stable at acidic and neutral pH but are disrupted at basic pH. | acs.org |
| Solvent | BTA with N,N-diethylaminoethyl substituents in aqueous solution | Phase separation followed by self-assembly into microtubes upon heating. | rsc.org |
The ability of these supramolecular architectures to respond to their environment is a direct consequence of the dynamic and non-covalent nature of the interactions holding them together. This responsiveness is a critical feature for the development of smart materials with applications in various fields.
Hierarchical Supramolecular Architectures and Nanostructures from Benzenetricarboxamides
Formation of One-Dimensional Columnar Aggregates and Fibers
The fundamental motif in the self-assembly of many BTA derivatives is the formation of one-dimensional (1D) columnar aggregates. In these arrangements, the BTA molecules stack on top of each other, primarily stabilized by a network of three-fold intermolecular hydrogen bonds between the amide functionalities of adjacent molecules. acs.orgnih.gov This directional and cooperative hydrogen bonding, coupled with π-π stacking interactions between the aromatic cores, drives the unidirectional growth of these assemblies. researchgate.net The periphery of these columnar structures can be functionalized with various chemical groups to control their solubility and to introduce specific functionalities. nih.gov
Helical Columnar Structures and Self-Assembled Nanofibers
When chirality is introduced into the BTA molecules, either through chiral side chains or by the addition of a chiral co-monomer, the one-dimensional columnar aggregates often adopt a helical twist. rsc.orgrsc.org This molecular-level chirality is effectively transferred and amplified to the supramolecular level, resulting in the formation of helical nanofibers. rsc.org The handedness of these helical structures can be controlled by the stereochemistry of the chiral building blocks. rsc.org Even achiral BTA molecules can sometimes form helical assemblies, a phenomenon that is influenced by factors such as solvent interactions and the kinetics of self-assembly. uni-bayreuth.de
The self-assembly of BTA derivatives can lead to the formation of well-defined nanofibers with high aspect ratios. acs.org For instance, water-soluble BTAs functionalized with peptide fragments have been shown to self-assemble into twisted one-dimensional nanofibers. vicentresearchlab.comomicsdi.org The morphology of these nanofibers, ranging from simple cylindrical to complex helical structures, is highly dependent on the nature and sequence of the amino acids in the peptide chains. vicentresearchlab.com The formation of these nanofibers is a dynamic process, and in some cases, interfiber interactions can occur, leading to more complex hierarchical structures. vicentresearchlab.com
Fibril Networks and Extended Assemblies
Under appropriate conditions, the self-assembled nanofibers can further associate to form extended fibril networks. uni-bayreuth.de These networks can create a three-dimensional matrix, leading to the formation of hydrogels. nih.govnih.gov The mechanical and viscoelastic properties of these hydrogels can be tuned by mixing different BTA architectures, for example, by combining a small molecule BTA with a telechelic polymeric BTA-PEG-BTA. nih.govnih.gov These fibrillar networks can mimic the structure of the natural extracellular matrix, making them promising materials for biomedical applications such as 3D cell culture. rsc.orgnih.govnih.gov The formation of these extended assemblies is a result of the interplay between the directional growth of the primary fibers and their subsequent lateral interactions. uni-bayreuth.de
Development of Higher-Order Aggregates and Morphologies
Beyond one-dimensional fibers, BTA derivatives can self-assemble into a diverse range of higher-order aggregates and morphologies, depending on the molecular design and the solution conditions. nih.govacs.org The balance between hydrophobic and hydrophilic interactions, as well as the specific placement of functional groups, plays a crucial role in determining the final assembled structure. acs.org
Micellar Structures in Aqueous Solutions
BTA derivatives functionalized with a combination of alkyl chains and polyethylene (B3416737) glycol (PEG) chains can form micellar structures in aqueous solutions. nih.govrsc.orgacs.org Typically, when a BTA molecule has one alkyl chain and two PEG chains, it self-assembles into spherical micelles. nih.govrsc.orgresearchgate.net In these structures, the hydrophobic alkyl chains form the core of the micelle, while the hydrophilic PEG chains form a hydrated corona, ensuring solubility in water. acs.org The formation of these micelles is driven by the hydrophobic effect, which forces the aggregation of the nonpolar alkyl chains to minimize their contact with water. nih.gov
Nanotapes and Nanoribbons Formation
In contrast to the formation of micelles, BTA derivatives with two alkyl chains and one PEG chain tend to self-assemble into nanotapes and nanoribbons in aqueous solutions. nih.govrsc.orgacs.org These structures are based on a bilayer arrangement where the two interdigitated alkyl chains form a hydrophobic sublayer, and the PEG chain forms a hydrated outer layer. acs.org Cryogenic transmission electron microscopy (cryo-TEM) and small-angle X-ray scattering (SAXS) have been instrumental in revealing the detailed morphology of these nanotapes, which can often exhibit a twisted character. nih.govrsc.org The formation of these planar, two-dimensional assemblies is a result of the specific molecular packing constraints imposed by the two alkyl chains. rsc.org
| BTA Derivative Architecture | Resulting Nanostructure in Aqueous Solution |
| One alkyl chain, two PEG chains | Micelles nih.govrsc.orgacs.org |
| Two alkyl chains, one PEG chain | Nanotapes and Nanoribbons nih.govrsc.orgacs.org |
Organized Liquid Crystalline Phases
Certain BTA derivatives, particularly those with long alkyl side chains, can exhibit liquid crystalline behavior. researchgate.netacs.org Upon heating, these compounds can form mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. researchgate.net The self-assembly of these BTAs into columnar aggregates can lead to the formation of hexagonal columnar liquid crystal phases. acs.org In these phases, the columns are arranged in a two-dimensional hexagonal lattice. The thermal behavior and the temperature range of these liquid crystalline phases are dependent on the length of the alkyl chains attached to the BTA core. researchgate.net The formation of such organized phases highlights the ability of BTA molecules to create highly ordered structures through non-covalent interactions.
| BTA Derivative with Alkyl Chain | Mesophase Range (°C) |
| Decylamine | 21.8 - 196.3 researchgate.net |
| Dodecylamine | 41.9 - 212.4 researchgate.net |
| Tetradecylamine | 57.9 - 203.7 researchgate.net |
| Hexadecylamine | 76.1 - 207.7 researchgate.net |
| Octadecylamine | 80.5 - 200.1 researchgate.net |
No Scientific Data Available for Supramolecular Architectures of Benzene-1,2,4-tricarboxamide
An extensive review of scientific literature reveals a significant lack of data regarding the formation of supramolecular hydrogels, organogels, hierarchical superstructures, and thin films from the chemical compound This compound . The requested article, focusing on these specific applications, cannot be generated as there is no evidence in the available research to support that this compound engages in the necessary self-assembly processes.
The formation of such complex, ordered structures is heavily reliant on the specific geometry of the molecule, which dictates its ability to form predictable and stable intermolecular interactions. In the field of supramolecular chemistry, it is the isomeric compound, Benzene-1,3,5-tricarboxamide (B1221032) (BTA) , that is widely recognized and extensively studied for these properties.
The C₃-symmetrical arrangement of the three carboxamide groups in Benzene-1,3,5-tricarboxamide is crucial for its function. This specific orientation allows for the formation of robust, threefold intermolecular hydrogen bonds, which drive the self-assembly of the molecules into one-dimensional columnar stacks. These stacks, in turn, can entangle and interact to form the fibrous networks that constitute hydrogels and organogels, or further organize into more complex hierarchical superstructures and thin films. rsc.orgresearchgate.net
Conversely, the asymmetric substitution pattern of this compound does not support this threefold hydrogen-bonding motif. As a result, it does not exhibit the same capacity for self-assembly into the well-defined, one-dimensional structures that are a prerequisite for forming the supramolecular architectures outlined in the request. Searches for research on the gelation, self-assembly, or fabrication of hierarchical structures using this compound have not yielded any relevant findings. All pertinent literature points exclusively to the 1,3,5-isomer for these applications. nih.govacs.orgvicentresearchlab.comnih.govtandfonline.com
Therefore, any attempt to create an article on the "" using the 1,2,4-isomer as the subject would be scientifically inaccurate and without basis in published research. The phenomena of interest are intrinsically linked to the specific molecular symmetry of Benzene-1,3,5-tricarboxamide.
Advanced Characterization Methodologies for Benzenetricarboxamide Assemblies
Spectroscopic Techniques for Probing Supramolecular Interactions
Spectroscopy plays a pivotal role in understanding the intricate forces at play within benzene-1,2,4-tricarboxamide assemblies. By analyzing the interaction of these structures with electromagnetic radiation, researchers can elucidate details about hydrogen bonding, aggregation states, and chirality.
Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the presence and nature of hydrogen bonds, which are fundamental to the self-assembly of this compound derivatives. uni-bayreuth.de The formation of intermolecular hydrogen bonds between the amide groups is a key driving force for the aggregation of these molecules. nih.gov
The analysis of specific vibrational modes in the FTIR spectrum provides direct evidence of hydrogen bonding. Key spectral regions of interest include:
N-H Stretching Vibration: In a non-hydrogen-bonded state, this band typically appears at higher wavenumbers. Upon formation of hydrogen bonds, this peak shifts to lower wavenumbers. For instance, in some benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives, the N-H stretch is observed around 3238 cm⁻¹ in the presence of intermolecular H-bonding, whereas a stretch at 3344 cm⁻¹ suggests the absence of strong threefold intermolecular hydrogen bonds. reading.ac.uk
Amide I Band (C=O Stretching): This is one of the most sensitive bands to the local environment of the carbonyl group. A shift of the amide I vibration to lower wavenumbers is indicative of the formation of intermolecular hydrogen bonds. nih.gov For example, the amide I vibration for some BTA derivatives shifts from approximately 1648 cm⁻¹ in a molecularly dissolved state to around 1627-1628 cm⁻¹ upon self-assembly in an aqueous solution, confirming intermolecular hydrogen bonding. acs.org In other systems, the C=O stretch appears at about 1632 cm⁻¹ when intermolecular H-bonding is present. reading.ac.uk
Amide II Band (N-H Bending and C-N Stretching): This band also shifts upon hydrogen bond formation, typically to higher wavenumbers. An amide II peak at approximately 1564 cm⁻¹ can be indicative of intermolecular hydrogen bonding. reading.ac.uk
The following table summarizes typical FTIR spectral shifts observed in this compound and related BTA derivatives, indicating the presence of intermolecular hydrogen bonding.
| Vibrational Mode | Wavenumber (cm⁻¹) - Hydrogen Bonded | Wavenumber (cm⁻¹) - Non-Hydrogen Bonded | Reference |
| N-H Stretch | ~3234 - 3238 | ~3344 | reading.ac.ukresearchgate.net |
| Amide I (C=O Stretch) | ~1627 - 1639 | ~1648 - 1651 | reading.ac.ukacs.orgresearchgate.net |
| Amide II | ~1555 - 1564 | ~1534 | reading.ac.ukresearchgate.net |
These characteristic shifts in the FTIR spectrum provide conclusive evidence for the role of hydrogen bonding in the stabilization of self-assembled structures of this compound derivatives.
UV-Visible (UV-Vis) Spectroscopy for Aggregation Studies
UV-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the aggregation behavior of this compound derivatives in solution. acs.org Changes in the electronic environment of the aromatic core upon self-assembly lead to distinct changes in the UV-Vis absorption spectrum.
Typically, the molecularly dissolved state of a benzene-1,3,5-tricarboxamide (BTA) derivative in an organic solvent shows a single absorption maximum at a lower wavelength, for instance, around 208 nm. rsc.org Upon aggregation into ordered structures like helical columnar stacks, which are stabilized by hydrogen bonds, a shift in the absorption maximum to a higher wavelength (a bathochromic or red shift) is often observed. rsc.orgresearchgate.net For example, an absorption maximum at 193 nm can be indicative of BTA-based helical columnar stacks. rsc.org
The aggregation process can be influenced by factors such as solvent composition and temperature. For example, adding a denaturant like hexafluoroisopropanol (HFIP), which disrupts hydrogen bonds, can cause a gradual shift of the absorption maximum to lower wavelengths, indicating the depolymerization of the aggregates. rsc.org Similarly, increasing the temperature can also lead to the disassembly of the aggregates, which is reflected in the UV-Vis spectrum. researchgate.net
The following table illustrates the changes in UV-Vis absorption maxima for a BTA derivative upon aggregation.
| State | Approximate Absorption Maximum (nm) | Interpretation | Reference |
| Molecularly Dissolved | ~208 | Monomeric or non-aggregated species | rsc.org |
| Aggregated (Helical Stacks) | ~193 | Formation of ordered supramolecular polymers | rsc.org |
By monitoring these spectral changes, UV-Vis spectroscopy provides a straightforward method to study the thermodynamics and kinetics of the self-assembly of this compound derivatives.
Circular Dichroism (CD) Spectroscopy for Chiral Assemblies
Circular Dichroism (CD) spectroscopy is an essential technique for investigating the formation of chiral supramolecular structures from this compound derivatives. Even achiral BTA molecules can form chiral aggregates through a process known as symmetry breaking. mdpi.com CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light, providing information about the helical nature and handedness of the assemblies. mdpi.com
The appearance of a CD signal, often referred to as a Cotton effect, is a clear indication of the formation of a chiral supramolecular structure. researchgate.net The sign of the Cotton effect (positive or negative) can indicate the preferred handedness (P- or M-helicity) of the assembly. mdpi.com For instance, a negative Cotton effect might correspond to a majority of M-type twists in the supramolecular structure, while a positive effect would indicate a predominance of P-type twists. mdpi.com
The self-assembly of chiral BTA derivatives, such as those functionalized with chiral amino acids, often results in strong CD signals, confirming the transfer of chirality from the molecular level to the supramolecular level. researchgate.net The CD spectra of these assemblies can exhibit multiple maxima, providing a detailed fingerprint of the chiral packing. scispace.com
Factors such as temperature and solvent can influence the stability and helicity of the assemblies, which can be monitored by changes in the CD spectrum.
The following table provides an example of CD spectral data for a chiral BTA derivative, indicating the formation of helical assemblies.
| Wavelength (nm) | Molar Circular Dichroism (Δε, L·mol⁻¹·cm⁻¹) | Interpretation | Reference |
| ~255 | +23 | Positive Cotton effect, part of a complex CD signal | scispace.com |
| ~226 | -98 | Negative Cotton effect | scispace.com |
| ~205 | +137 | Strong positive Cotton effect | scispace.com |
CD spectroscopy is thus indispensable for characterizing the chirality of this compound assemblies and understanding the factors that control their helical organization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Self-Assembly Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for the structural elucidation and study of the self-assembly dynamics of this compound derivatives. acs.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the molecular structure, conformation, and intermolecular interactions in both the monomeric and aggregated states. rsc.org
In the aggregated state, the NMR signals of protons involved in hydrogen bonding or located in the rigid core of the assembly often become broad and may even disappear from the spectrum due to the restricted motion and slow tumbling of the large supramolecular structures. scispace.com This line broadening is a strong indication of aggregate formation. scispace.com In contrast, protons in flexible side chains further away from the associating core may still show discernible signals. scispace.com
The chemical shifts of amide protons are particularly sensitive to hydrogen bonding. For example, the amide protons of a BTA derivative can show distinct signals depending on their local environment within the molecule. researchgate.net The ratio of the integrals of these peaks can be used for structural assignment. researchgate.net
Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the spatial proximity of protons and thus elucidating the three-dimensional structure of the assemblies. The observation of specific through-space correlations (NOEs or ROEs) between protons of different molecules can confirm the formation of dimers or higher-order aggregates and provide insights into their specific arrangement. rsc.org
The following table highlights the application of different NMR techniques in the study of this compound assemblies.
| NMR Technique | Information Obtained | Key Observations | Reference |
| ¹H NMR | Structural confirmation, monitoring of aggregation through line broadening. | Broadening of signals for core protons, distinct shifts for amide protons. | researchgate.netscispace.com |
| ¹³C NMR | Confirmation of the carbon framework of the molecule. | Changes in chemical shifts upon aggregation. | rsc.org |
| 2D-COSY | Correlation of coupled protons, aiding in the assignment of complex spectra. | Cross-peaks between adjacent protons in the side chains. | rsc.org |
| 2D-ROESY | Through-space correlations between protons, providing information on 3D structure. | Observation of intermolecular NOEs/ROEs, confirming aggregate formation and geometry. | rsc.org |
| DOSY | Determination of diffusion coefficients, allowing for estimation of aggregate size. | Lower diffusion coefficients for larger aggregates compared to monomers. | scispace.com |
NMR spectroscopy, with its array of techniques, provides an unparalleled level of detail about the structure and dynamics of this compound self-assembly.
Imaging and Structural Elucidation of Self-Assembled Morphologies
Direct visualization of the nanostructures formed by the self-assembly of this compound derivatives is crucial for understanding their morphology and relating it to their molecular design.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Nanostructure Visualization
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique for visualizing the self-assembled nanostructures of this compound derivatives in their native, hydrated state. acs.org This method involves vitrifying a thin film of the sample solution by rapid freezing, which preserves the delicate supramolecular structures and avoids artifacts that can be caused by drying during conventional TEM sample preparation. rsc.org
Cryo-TEM has been instrumental in revealing a variety of morphologies for self-assembled BTA derivatives, including:
Nanotapes and Nanoribbons: These are often observed for BTA derivatives with a specific balance of hydrophobic and hydrophilic chains. acs.orgrsc.org For example, derivatives with two alkyl chains and one polyethylene (B3416737) glycol (PEG) chain have been shown to form twisted nanotapes. nih.gov
Micelles: Spherical micelles are typically formed by BTA analogues where the hydrophilic portion of the molecule is more dominant, such as those with one alkyl chain and two PEG chains. rsc.orgnih.gov
Vesicles: In some cases, enclosed bilayer structures or vesicles have been observed. nih.gov
Fibrillar Aggregates: Long, thread-like structures are another common morphology. rsc.org
The stability of these nanostructures in different aqueous environments, such as phosphate-buffered saline (PBS) or cell culture media, can also be assessed using cryo-TEM, confirming their robustness for potential biological applications. nih.gov
The following table summarizes the different nanostructures of this compound and related BTA derivatives that have been visualized using Cryo-TEM.
| BTA Derivative Architecture | Observed Nanostructure(s) | Reference(s) |
| Two alkyl chains, one PEG chain | Nanotapes, Nanoribbons | acs.orgrsc.orgnih.gov |
| One alkyl chain, two PEG chains | Micelles | acs.orgrsc.orgnih.gov |
| Specific derivatives with long alkyl chains | Twisted nanotapes, Vesicles | nih.gov |
| Other functionalized BTAs | Fibrillar aggregates | rsc.org |
Cryo-TEM provides direct, high-resolution visual evidence of the self-assembled morphologies, which is essential for establishing structure-property relationships in the design of functional materials based on this compound.
Small-Angle X-ray Scattering (SAXS) for Solution Structure Analysis
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to determine the shape, size, and conformation of macromolecules and their assemblies in solution. nih.govembl-hamburg.de This method is particularly valuable for studying the self-assembled nanostructures of this compound (BTA) derivatives under near-native conditions. nih.govrsc.org By analyzing the scattering pattern of X-rays at very small angles, researchers can obtain crucial information about the form factors, dimensions, and electron density contrasts of the assemblies. rsc.orgresearchgate.net
Recent studies on BTA analogues have demonstrated the utility of SAXS in distinguishing between different self-assembled morphologies, such as micelles and nanotapes, based on the molecular architecture of the BTA derivatives. nih.govacs.org For instance, BTA derivatives with one alkyl chain and two polyethylene glycol (PEG) chains tend to form spherical micelles in aqueous solutions, while those with two alkyl chains and one PEG chain are more likely to form nanotapes and nanoribbons. rsc.orgnih.gov
The analysis of SAXS data often involves fitting the experimental scattering profiles to theoretical models, which provides quantitative data on the dimensions of the nanostructures. researchgate.netacs.org For example, in the case of micellar structures, a spherical core-shell model can be applied to determine parameters like the outer radius of the micelles. rsc.org These findings are frequently corroborated with other techniques like cryo-transmission electron microscopy (cryo-TEM) to provide a comprehensive understanding of the self-assembly process. nih.govacs.org
Table 1: SAXS Data Analysis for BTA Derivative Assemblies
| BTA Derivative Architecture | Observed Nanostructure | Analytical Model Used | Key Findings from SAXS |
|---|---|---|---|
| One alkyl chain, two PEG chains | Spherical Micelles | Spherical core-shell particle form factor | Consistent formation of micelles with a defined outer radius. rsc.org |
| Two alkyl chains, one PEG chain | Nanotapes and Nanoribbons | Form factor fits consistent with elongated structures | Revealed the formation of extended one-dimensional assemblies. nih.gov |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structures
Single Crystal X-ray Diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. fzu.cz This technique provides unparalleled insight into molecular conformation, packing, and intermolecular interactions, such as hydrogen bonding, which are fundamental to the supramolecular assembly of this compound derivatives. fzu.cziucr.org
The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. fzu.cz The positions and intensities of the diffracted spots allow for the calculation of a three-dimensional electron density map, from which the atomic positions can be determined. fzu.cz
For BTA derivatives, SCXRD studies have been instrumental in revealing how subtle changes in side-chain functionality influence the crystal packing. researchgate.netrsc.org For example, the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, a related compound, shows that the molecules are linked by N—H⋯O hydrogen bonds, forming two-dimensional supramolecular aggregates. iucr.org In this structure, the three amide groups are inclined at specific angles with respect to the benzene (B151609) ring plane. iucr.org
SCXRD has also been used to characterize BTA derivatives functionalized with amino acids, revealing the formation of extensive 2D and 3D hydrogen-bonded networks. chalmers.se These studies demonstrate the power of SCXRD in providing a foundational understanding of the solid-state organization that dictates the bulk properties of these materials. researchgate.netrsc.org
Table 2: Crystallographic Data for a Benzene-1,3,5-tricarboxamide Derivative
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide | Monoclinic | P2₁/c | Propeller-like conformation; 2D supramolecular aggregates via N—H⋯O hydrogen bonds. iucr.org |
| N,N′,N′′-trialkylbenzene-1,3,5-carboxamide (ethyl derivative) | Orthorhombic | P2₁2₁2₁ | Supramolecular sheets formed by N—H···O═C hydrogen bonds. researchgate.net |
Polarized Optical Microscopy (POM) for Liquid Crystalline and Gel Phases
Polarized Optical Microscopy (POM) is an essential technique for identifying and characterizing anisotropic phases of matter, such as liquid crystals and gels, which are often formed by this compound derivatives. libretexts.orgresearchgate.net POM utilizes polarized light to reveal the texture and optical properties of materials that are birefringent, meaning they have different refractive indices along different axes. libretexts.orgnsf.gov
When a liquid crystalline sample is placed between two crossed polarizers, it produces characteristic patterns of interference colors, known as textures. nsf.gov These textures are indicative of the specific type of liquid crystal phase (e.g., nematic, smectic, or columnar). For BTA derivatives, which often exhibit discotic liquid crystallinity, POM can reveal textures like the spherulitic-like texture, which is characteristic of a discotic columnar phase. researchgate.net
POM is also invaluable for studying the gel state. Organogelators, including some BTA derivatives, can immobilize large volumes of solvent by forming a network of self-assembled fibers. researchgate.net Under POM, these gel networks can exhibit birefringence, confirming the presence of an ordered, anisotropic structure within the gel. The technique is also used to observe phase transitions, such as the transition from a crystalline or liquid crystalline phase to an isotropic liquid upon heating. researchgate.net
Table 3: POM Observations of BTA Derivatives
| BTA Derivative | Phase Observed | POM Texture | Interpretation |
|---|---|---|---|
| C12NH-BTA | Discotic Liquid Crystal | Spherulitic-like texture | Characteristic of a discotic liquid crystalline phase. researchgate.net |
| Asymmetrically substituted BTAs | Columnar Hexagonal Liquid Crystal | Not specified | Indicated a columnar hexagonal organization from room temperature to over 200 °C. researchgate.net |
Thermal Analysis Techniques in Supramolecular Characterization
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the thermodynamic properties and thermal stability of this compound assemblies. researchgate.netreading.ac.uksciopen.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in It is used to detect and quantify thermal events such as melting, crystallization, and liquid crystalline phase transitions. researchgate.netiitk.ac.in For BTA derivatives, DSC thermograms can reveal the temperatures at which these transitions occur and the associated enthalpy changes. rsc.orgresearchgate.net For example, studies have shown that for some BTA derivatives, longer alkyl side-chains can lead to a shortening of the mesophase range, as observed by the transitions in their DSC curves. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. orientjchem.org TGA is used to determine the thermal stability and decomposition temperature of the material. orientjchem.orguni-bayreuth.de It can also provide information about the presence of bound solvent molecules, such as water, by showing weight loss at specific temperatures. uni-bayreuth.de For instance, TGA of a 1,3,5-triazine-2,4,6-tricarboxamide (B14697430) derivative indicated that the compound was stable up to 200°C before significant decomposition began. orientjchem.org
Together, DSC and TGA provide a comprehensive picture of the thermal behavior of BTA supramolecular structures, which is essential for understanding their stability and potential applications at different temperatures. rsc.orgresearchgate.net
Table 4: Thermal Analysis Data for BTA and Related Derivatives
| Compound/Derivative | Technique | Key Findings |
|---|---|---|
| Benzene-1,3,5-tricarboxamide carboxylic acid derivative | TGA | Showed loss of water at approximately 80°C, melting at 327.6 °C, and decomposition at 362.8 °C. uni-bayreuth.de |
| Benzene-1,3,5-tricarboxamide ester derivatives | DSC | Exhibited crystalline phases with associated thermotropic phase transitions. rsc.org |
| C12NH-BTA | DSC | Showed that longer alkyl side-chains shortened the mesophase ranges. researchgate.net |
Computational and Theoretical Investigations of Benzenetricarboxamide Systems
Molecular Dynamics Simulations for Self-Assembly Pathways
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the pathways of self-assembly, from individual monomers to ordered supramolecular polymers. rsc.org
Atomistic MD simulations, which represent every atom in the system, have been employed to investigate the self-assembly of benzene-1,3,5-tricarboxamide (B1221032) (BTA) in explicit solvents like n-nonane and methylcyclohexane. acs.orgaip.org These simulations demonstrate the spontaneous aggregation of BTA monomers into ordered stacks. tandfonline.com A key finding from these simulations is the cooperative nature of the self-assembly process, where the free energy of association of a monomer to an oligomer depends on the size of that oligomer. acs.org For instance, simulations of BTA with hexyl tails in n-nonane showed that the solvated dimer is more stable than two separate monomers by approximately 13 kcal/mol. acs.org
To overcome the time-scale limitations of conventional MD, enhanced sampling techniques such as replica exchange with solute tempering (REST) have been utilized. aip.org These methods have successfully predicted the formation of highly ordered, helical structures for BTA in methylcyclohexane, which were not achievable with conventional MD simulations. aip.org The simulations reveal that the fibers become helical and organize into short, ordered segments of stacked BTAs, separated by structural defects. csic.es The inter-core distance between BTA monomers in these simulated fibers was found to drop to 3.4 Å. csic.es
Coarse-grained (CG) models, which group atoms into larger pseudo-atoms, allow for the simulation of larger systems over longer timescales. tandfonline.com A CG model for BTA with short alkyl chains successfully showed that the monomers self-assemble in nonane (B91170) via a cooperative mechanism with a nucleus size of three monomers. tandfonline.com
Table 1: Key Findings from Molecular Dynamics Simulations of Benzene-1,3,5-tricarboxamide Self-Assembly
| Simulation Type | System/Solvent | Key Finding | Citation |
| Atomistic MD | BTA with hexyl tails in n-nonane | The solvated dimer is more stable than two monomers by ~13 kcal/mol. | acs.org |
| Atomistic MD | BTA in n-nonane | Monomers form ordered stacks; simulations compared two variants of the DREIDING force field. | tandfonline.com |
| Replica Exchange with Solute Tempering (REST) | BTA in methylcyclohexane | Successfully predicted highly ordered polymer structures with helical H-bonding patterns. | aip.org |
| Atomistic MD | Benzyl-BTA fibers | Inter-core distance in helical fibers is 3.4 Å; fibers exhibit dynamic structural defects. | csic.es |
| Coarse-Grained MD | BTA with short alkyl chains in nonane | Self-assembly occurs via a cooperative mechanism with a nucleus size of three. | tandfonline.com |
Quantum Chemical Calculations of Non-Covalent Interactions
Quantum chemical (QC) calculations are essential for accurately determining the nature and strength of non-covalent interactions that drive self-assembly, such as hydrogen bonding and π-π stacking. arxiv.org These methods are often used to validate the parameters of classical force fields used in MD simulations. rsc.org
For benzene-1,3,5-tricarboxamide (BTA) systems, QC calculations have provided fundamental insights into the structure of the fundamental dimer unit. acs.org Initial hypotheses suggested a symmetric dimer with three donor hydrogen bonds from one molecule to the other (a 3:0 pattern). However, both quantum chemical and force field calculations revealed that the ground state structure of the BTA dimer is actually an asymmetric arrangement containing two donor hydrogen bonds and one acceptor hydrogen bond (a 2:1 pattern). acs.orgaip.org
Further studies on amino ester-based BTAs using atomistic MD simulations found that at zero Kelvin, a dimer formed through six hydrogen bonds between amide and carboxylate groups (AC dimer) is significantly more stable than the typical three-hydrogen-bond amide-amide (AA) dimer by about 20 kcal/mol. nih.gov However, the face-to-face orientation of the AC dimer is unfavorable for further polymerization, whereas the AA dimer acts as the basic building block for the growing stack. nih.gov
The assessment of dimer interaction energies via quantum mechanics is a common approach to probe these non-covalent forces. arxiv.org However, achieving high accuracy for large, polarizable supramolecular systems can be challenging, with different high-level methods like Coupled Cluster (CCSD(T)) and Diffusion Monte Carlo (DMC) sometimes yielding inconsistent results for interaction energies, with discrepancies up to 8 kcal mol⁻¹. nih.gov
Table 2: Calculated Interaction and Stabilization Energies in Benzenetricarboxamide Systems
| System | Method | Calculated Value | Significance | Citation |
| BTA Dimer (gas phase) | Quantum Chemistry & Force Field | The 2:1 H-bond pattern is the ground state. | Corrected the initial hypothesis of a 3:0 H-bond pattern. | acs.org |
| Amino ester-BTA AC Dimer vs. AA Dimer | Atomistic MD (0 K) | AC dimer is more stable by ~20 kcal/mol. | Highlights the competition between dimer stability and polymerization propensity. | nih.gov |
| BTA with hexyl tails (dimer) | Atomistic MD (in n-nonane) | Dimerization free energy is ~ -13 kcal/mol. | Quantifies the stability of the dimer in a realistic solvent. | acs.org |
| Dimer 2a (model system) | DFT (Cam-B3LYP/6-311+G*) | Total interaction energy: -4.80 kcal/mol. | Quantifies contributions of specific C-H···S and C-H···O interactions. | scielo.org.mx |
Theoretical Modeling of Supramolecular Polymerization Kinetics
Theoretical models are crucial for rationalizing the mechanisms of supramolecular polymerization and predicting how monomer structure influences the properties of the resulting polymer. researchgate.net These models often bridge experimental observations, such as those from spectroscopy, with thermodynamic and kinetic parameters. tue.nl
For the copolymerization of two different types of monomers, a "terminal model" is often assumed, where the equilibrium constant for adding a new monomer to the chain depends only on the identity of that terminal monomer. tue.nl This approach helps to understand the composition and structure of supramolecular copolymers. researchgate.net
A significant finding in the study of BTA systems is the distinction between two primary self-assembly mechanisms: isodesmic and cooperative. researchgate.net
Isodesmic polymerization involves a constant association energy for each monomer addition, regardless of the polymer length.
Cooperative polymerization is characterized by an initial energy penalty for forming a small nucleus, followed by a more favorable elongation step. This is the mechanism observed for many BTA derivatives. researchgate.net
Mathematical modeling has been successfully combined with experimental techniques like circular dichroism (CD) in "Sergeant-and-Soldiers" experiments. In these experiments, a small amount of a chiral monomer (the "sergeant") is used to induce a preferred helical twist in a larger amount of an achiral monomer (the "soldiers"). researchgate.net By analyzing the experimental data with a theoretical model, researchers can quantify thermodynamic parameters and determine the distribution of different species in the copolymerization process. researchgate.net
Emerging Applications in Advanced Materials Science Based on Benzenetricarboxamides
Supramolecular Polymers in Materials Engineering
Benzene-1,2,4-tricarboxamide and its symmetrical counterpart, benzene-1,3,5-tricarboxamide (B1221032) (BTA), are foundational to the development of supramolecular polymers. These materials are formed through non-covalent interactions, primarily threefold hydrogen bonding between the amide groups, which drives the self-assembly of the molecules into one-dimensional, fibrous structures. acs.orgresearchgate.net This self-assembly process is also influenced by hydrophobic interactions and π-π stacking between the benzene (B151609) rings. nih.govrsc.org
The resulting supramolecular polymers exhibit properties that are highly dependent on the nature of the side chains attached to the central benzene core. researchgate.net For instance, the polarity of the side chains can significantly affect the stability of the self-assembled aggregates. researchgate.net By modifying these side chains, researchers can tune the material's properties for specific engineering applications.
A notable example is the creation of dynamic polyamide networks where 1,2,4,5-benzene tetraamide (B4A) units function as both a dynamic covalent cross-linker and a supramolecular stacking motif. acs.org This dual role leads to materials with a significantly higher rubbery plateau modulus compared to networks where supramolecular interactions are absent. acs.org The dynamic nature of these networks, which arises from reversible covalent and non-covalent interactions, allows for properties like stress relaxation and self-healing. acs.org
Table 1: Properties of Benzene-Tricarboxamide Based Supramolecular Polymers
| Feature | Description | Key References |
|---|---|---|
| Self-Assembly Drivers | Three-fold hydrogen bonding, hydrophobic interactions, π-π stacking. | acs.orgresearchgate.netnih.govrsc.org |
| Resulting Structures | One-dimensional fibers, nanorods. | acs.orgresearchgate.net |
| Tunable Properties | Mechanical strength, stability, dynamic behavior. | researchgate.netacs.org |
| Key Advantage | Combination of dynamic covalent and supramolecular interactions. | acs.org |
Bio-Inspired Materials and Biomimetic Systems
The fibrous and dynamic nature of this compound-based supramolecular polymers makes them excellent candidates for creating bio-inspired materials that mimic the native extracellular matrix (ECM). nih.govwiley.comnih.gov The ECM is a complex network of fibrous proteins that provides structural and biochemical support to surrounding cells. nih.govnih.govnih.gov Traditional synthetic hydrogels often lack the fibrous architecture and dynamic properties of the ECM. wiley.com
Supramolecular polymers formed from BTA derivatives can self-assemble into fibrillar structures with length scales similar to those of native ECM proteins. nih.gov The non-covalent interactions that hold these synthetic fibers together are analogous to the physical interactions that govern the self-assembly of proteins in the ECM. rsc.orgnih.gov This allows for the creation of materials that are not only structurally similar to biological tissues but also exhibit dynamic behaviors, such as the association and dissociation of cross-links. nih.gov
Researchers have demonstrated that by mixing different BTA architectures, it is possible to create tunable, biomimetic hydrogels. nih.govnih.govrsc.orgresearchgate.net For example, combining a small molecule BTA with slow exchange dynamics and a polymeric BTA-PEG-BTA with fast exchange dynamics allows for the rational tuning of the mechanical and viscoelastic properties of the resulting hydrogel. nih.gov These hydrogels have shown high cell viability and can support the growth and aggregation of various cell types, making them promising for tissue engineering applications. nih.govrsc.org Furthermore, the modular nature of BTAs allows for the incorporation of bioactive moieties like peptides, carbohydrates, and DNA to elicit specific cellular responses. acs.org
Stimuli-Responsive Soft Materials (e.g., Photo-Responsiveness)
A key feature of supramolecular materials based on this compound is their ability to respond to external stimuli, such as light, temperature, and pH. mdpi.comacs.org This responsiveness stems from the non-covalent nature of the interactions holding the self-assembled structures together. mdpi.com
Photo-responsiveness is a particularly interesting property that has been engineered into BTA-based systems. By incorporating photo-isomerizable moieties, such as azobenzene (B91143), into the molecular structure, it is possible to control the self-assembly and disassembly of the supramolecular polymers with light. rsc.orgacs.org For example, the trans-cis photoisomerization of azobenzene can be used to remotely control the electro-optical properties of liquid crystal physical gels formed from BTA-based macrogelators. rsc.org This has potential applications in the fabrication of rewritable electro-optic devices like light shutters. rsc.org
In another approach, photo-responsive fibers were created by incorporating an azobenzene group into the hydrophobic core of BTA-based monomers. acs.org The isomerization of the azobenzene from its planar E-form to the non-planar Z-form upon light exposure can disrupt the stacking of the monomers, leading to the disassembly of the fibers. acs.org This provides a mechanism for the controlled release of encapsulated cargo. acs.org
Temperature is another stimulus that can be used to control the properties of BTA-based materials. researchgate.net For instance, incorporating thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) into BTA systems allows for the creation of hydrogels that undergo a sol-gel transition in response to temperature changes. nih.gov This is particularly useful for applications like 3D cell encapsulation. nih.gov
Engineering of Self-Healing and Injectable Hydrogels
The dynamic and reversible nature of the non-covalent bonds in this compound-based supramolecular hydrogels endows them with remarkable properties such as self-healing and injectability. nih.govresearchgate.net These characteristics are highly desirable for various biomedical applications, including tissue engineering and drug delivery. nih.govscispace.com
Self-healing is the intrinsic ability of a material to repair damage. In BTA-based hydrogels, this is achieved through the reformation of hydrogen bonds and other non-covalent interactions that are broken upon mechanical stress. nih.gov This dynamic behavior also leads to shear-thinning properties, where the viscosity of the hydrogel decreases under shear stress, allowing it to be injected through a needle. nih.gov Once the stress is removed, the hydrogel network rapidly reforms, regaining its original strength. nih.gov
Researchers have developed BTA hydrogelators that exhibit shear-thinning, self-healing, extrudable, and injectable properties. wiley.comnih.govresearcher.life These hydrogels can be 3D printed with high fidelity and have demonstrated excellent cell viability, making them suitable for use as bioinks in tissue engineering. wiley.comnih.govnih.govresearcher.life The combination of self-assembly and dynamic covalent chemistry can be used to create tough, yet dynamic hydrogels that mimic the properties of natural tissues like cartilage. nih.govwiley.com
Table 2: Properties of Self-Healing and Injectable BTA Hydrogels
| Property | Mechanism | Application | Key References |
|---|---|---|---|
| Self-Healing | Reversible non-covalent bond formation. | Tissue repair and regeneration. | nih.govresearcher.life |
| Injectability | Shear-thinning behavior due to dynamic cross-links. | Minimally invasive delivery of therapeutics and cells. | nih.govresearchgate.net |
| 3D Printability | Rapid recovery of mechanical properties after extrusion. | Fabrication of complex tissue scaffolds. | wiley.comnih.govnih.govresearcher.life |
Materials for Chiral Recognition and Selective Separation
The self-assembly of chiral this compound derivatives can lead to the formation of supramolecular structures with a specific handedness, such as helical nanofibers. rsc.org This chirality at the supramolecular level can be exploited for applications in chiral recognition and enantioselective separation. acs.org
For example, chiral alanine-appended benzene-tricarboxamide gelators have been shown to induce gelation in methanol (B129727) in the presence of a diamine of the opposing chirality. acs.org This provides a visual method for discriminating between enantiomers. acs.org The handedness of the resulting helical nanofibers can be controlled by using the enantiomeric form of the BTA building block. rsc.org
Furthermore, the incorporation of chiral BTA monomers as "sergeants" into a co-assembly with achiral "soldiers" can lead to an amplification of chirality in the resulting supramolecular copolymer. wiley.com The stability and catalytic properties of these chiral co-assemblies can be significantly enhanced by subtle changes in the chemical structure of the chiral monomer. wiley.com This has been demonstrated in the copper-catalyzed hydrosilylation of 4-nitroacetophenone, where the chiral BTA co-assemblies induced a significant level of asymmetric induction. wiley.com
Advanced Flexible Optoelectronic Devices
The ability of this compound derivatives to self-assemble into ordered, one-dimensional structures makes them promising candidates for applications in organic electronics. reading.ac.uk The π-stacking of the benzene cores can facilitate charge transport along the length of the fibers, a key requirement for semiconductor materials.
Research has shown that BTA-based macrogelators can be used to construct three-dimensional networks in a liquid crystal medium. rsc.org These liquid crystal physical gels (LCPGs) exhibit electro-optical properties that can be controlled by external stimuli, such as light. rsc.org The photoisomerization of azobenzene moieties within the LCPG allows for the remote control of the material's optical properties, which has been demonstrated in the fabrication of a remote-controllable light shutter. rsc.org This opens up possibilities for the development of advanced flexible optoelectronic devices.
Future Research Directions and Interdisciplinary Prospects for Benzene 1,2,4 Tricarboxamide
Rational Design Principles for Tailored Self-Assembly of Non-C3 Symmetrical Isomers
A primary frontier in BTA-based supramolecular chemistry is moving beyond the high symmetry of 1,3,5-substituted cores to achieve more complex and functional assemblies. acs.org The self-assembly of benzene-1,2,4-tricarboxamide is intrinsically a study of non-C3 symmetrical systems. Future research will focus on establishing robust design principles to control the self-assembly of such isomers.
Key research avenues include:
Desymmetrization Strategies: A promising approach involves the "desymmetrization" of symmetrical cores to introduce varied side chains, enabling the creation of multifunctional materials. acs.org Methodologies that allow for the sequential and controlled addition of different amide groups to the benzene (B151609) core are crucial. A recently developed method using activated esters, for instance, enables the rapid synthesis of a library of BTA monomers with varied functionalities. acs.org
Starting from Asymmetrical Cores: An alternative and highly efficient strategy is to begin with an inherently asymmetrical core, such as 5-aminoisophthalic acid. This approach bypasses the need for statistical reactions and reduces the number of synthetic steps required to produce asymmetrically functionalized molecules. rsc.org This method results in an "inversed" amide connectivity for one of the side chains, creating what are known as iBTAs. rsc.orgnih.gov
Influence of Substituent Position: The precise placement of different functional groups on the 1, 2, and 4 positions of the benzene ring will profoundly influence intermolecular interactions, such as hydrogen bonding and π-stacking. researchgate.net Systematic studies, varying the size, chirality, and nature of the side chains, will be essential to understand and predict the resulting supramolecular structures, be they fibers, tapes, or more complex morphologies. researchgate.netacs.org Research on asymmetrically substituted 1,3,5-BTAs has shown that even minor changes, like the position of a chiral methyl group in a side chain, can significantly affect the stability and structure of the resulting aggregates. researchgate.net
| Design Principle | Rationale | Key Research Focus |
| Desymmetrization | Creates non-symmetrical molecules from a symmetrical core, allowing for multifunctional materials. acs.org | Development of scalable and flexible synthetic methods for controlled, sequential functionalization. acs.org |
| Asymmetrical Cores | Eliminates statistical side reactions and reduces synthetic steps by starting with an unsymmetrical precursor like 5-aminoisophthalic acid. rsc.org | Exploring the impact of "inversed" amide connectivity on self-assembly and material properties. rsc.orgnih.gov |
| Substituent Effects | Small changes in the molecular structure of side chains can significantly alter solid-state properties and self-assembly behavior. researchgate.net | Systematic studies on how substituent placement and nature on the 1,2,4-positions dictate supramolecular architecture. researchgate.net |
Integration with Other Supramolecular Building Blocks and Systems
The true potential of this compound may be realized not in isolation, but through its integration into multicomponent systems. Co-assembly with other supramolecular units can lead to hierarchical structures with emergent properties.
Future prospects in this area include:
Copolymerization: Asymmetrical isomers can be co-assembled with their more common C3-symmetrical counterparts. Studies have shown that iBTAs, despite a slight difference in their core structure, are fully compatible with symmetrical BTAs and can be copolymerized in various ratios. nih.gov This allows for the precise tuning of the density of functional groups on the surface of supramolecular fibers. rsc.org
Modular Mixing of Architectures: A powerful strategy for tuning material properties involves mixing different BTA-based architectures. For example, combining a small-molecule BTA hydrogelator (with slow monomer exchange dynamics) with a telechelic, polymeric BTA-PEG-BTA (with fast dynamics) allows for the rational tuning of the mechanical and viscoelastic properties of the resulting hydrogel. nih.govrsc.org This modular approach could be extended to this compound to create materials with programmable dynamics.
Interaction with Biomolecules: Understanding and controlling the interaction between BTA-based assemblies and biological entities like proteins is critical for biomedical applications. acs.org Research has shown that the surface chemistry of BTA fibers (e.g., mannose vs. tetraethylene glycol units) dictates the extent of their interaction with proteins like bovine serum albumin (BSA). acs.orgnih.gov Future work will explore how the unique topology of this compound can be used to create specific binding sites for targeted biological interactions.
Development of Advanced Functionalization Strategies for Novel Material Properties
The versatility of the benzene-tricarboxamide scaffold stems from the ability to append a wide array of functional groups to its periphery. rsc.org For the 1,2,4-isomer, this offers a tripartite platform for introducing distinct chemical functionalities to create highly sophisticated materials.
Key functionalization strategies for future exploration are:
Orthogonal Reactive Handles: Introducing chemically orthogonal groups (e.g., azides and norbornene) onto the same BTA molecule allows for subsequent, selective modifications. acs.org This opens the door to creating multifunctional platforms for applications like targeted drug delivery or advanced diagnostics.
Stimuli-Responsive Moieties: Incorporating groups that respond to external stimuli such as light (e.g., azobenzene), pH, or temperature provides dynamic control over the self-assembly process. acs.orgmdpi.com This allows for the creation of "smart" materials that can assemble or disassemble on command.
Bioactive Ligands: The decoration of BTA fibers with bioactive molecules like peptides, carbohydrates, or biotin (B1667282) can be used to mimic the extracellular matrix (ECM), promote cell adhesion, or create scaffolds for protein binding. nih.govresearchgate.net The asymmetrical nature of the 1,2,4-core could allow for the presentation of multiple, different bioactive signals in a spatially defined manner.
Conductive Properties: A novel direction involves designing BTA derivatives for applications in electronics. Recent work has demonstrated that self-assembled organic nanowires from related C3-symmetrical tripodal molecules can act as solid-state lithium-ion conductors, where organized hydrogen-bonded structures create channels for ion transport. rsc.org Functionalizing this compound could lead to new materials for energy storage and nanoelectronics.
| Functionalization Strategy | Example Moiety | Resulting Property/Application |
| Orthogonal Chemistry | Azides, Norbornene acs.org | Platform for multifunctional materials, targeted drug delivery. acs.org |
| Stimuli-Responsiveness | Azobenzene (B91143), Carboxylic Acids acs.orgacs.org | Dynamic control over self-assembly (light, pH, temp). acs.orgmdpi.com |
| Bio-integration | Peptides, Mannose, Biotin nih.govacs.org | Cell adhesion, mimicking the glycocalyx, protein scaffolding. nih.govresearchgate.net |
| Electronic Properties | Guanidinium Units rsc.org | Ion conduction channels for solid-state electrolytes. rsc.org |
Predictive Modeling and Machine Learning Approaches in Supramolecular Design
As the complexity of BTA systems increases, experimental trial-and-error becomes inefficient. Computational tools are indispensable for predicting and understanding the behavior of these molecules, guiding the rational design of new materials. polito.it
Future research will increasingly rely on:
Molecular Dynamics (MD) Simulations: Both all-atom and coarse-grained (CG) simulations are powerful tools for understanding the mechanisms of self-assembly, monomer exchange dynamics, and interactions with other molecules, such as proteins or drug cargo. nih.govacs.orgpolito.it CG simulations, in particular, allow for the exploration of larger systems and longer timescales, providing insights into fiber formation and stability. researchgate.net
Enhanced Sampling Techniques: Methods like Metadynamics can be employed to explore the energy landscapes of molecular interactions, for instance, to clarify the mechanism by which BTA monomers might be sequestered by proteins from a supramolecular fiber. nih.gov
Quantum Chemistry Calculations: These methods can provide detailed information about the non-covalent interactions (hydrogen bonding, π-stacking) that govern the self-assembly process, helping to refine the design of monomers for optimized packing and stability.
Machine Learning (ML): While still an emerging area in this specific field, ML models hold the potential to accelerate the discovery of new supramolecular materials. researchgate.net By training models on existing experimental data, it may become possible to predict the self-assembly behavior, material properties (e.g., viscoelasticity), or biological activity of new BTA designs, significantly reducing the need for exhaustive experimental screening. researchgate.netmdpi.com
Exploration of New Application Domains in Nanoscience and Beyond
The unique properties of materials derived from benzene-tricarboxamides position them for a wide range of advanced applications. The development of the non-symmetrical 1,2,4-isomer is expected to expand this scope even further.
Promising future application domains include:
Advanced Biomaterials: The ability to tune viscoelasticity and monomer dynamics makes BTA-based hydrogels exceptional candidates for 3D cell culture and tissue engineering. nih.gov They can be engineered to mimic the dynamic and fibrous nature of the native ECM, providing environments that support cell growth, aggregation into spheroids, and tissue formation. rsc.orgnih.gov The modularity offered by this compound could lead to hydrogels with spatially patterned biochemical and mechanical cues.
Supramolecular Catalysis: The self-assembly of BTA monomers can be used to create ordered, nanostructured environments for catalytic reactions. By functionalizing the core with catalytic moieties, it is possible to create nanofiber-based catalysts with high local concentrations of active sites. The integration of metal complexes is a particularly promising route for bimetallic catalytic nanomaterials. researchgate.net
Nanosensors: The self-assembly process is highly sensitive to the molecular structure and the surrounding environment. This sensitivity can be harnessed to design sensors where the binding of an analyte disrupts or alters the supramolecular structure, leading to a detectable change in an optical or electronic signal. researchgate.net
Injectable Therapeutics: The shear-thinning and self-healing properties of some BTA hydrogels make them suitable as injectable materials for drug delivery or regenerative medicine. researchgate.netnih.gov These materials can be injected through a syringe and then rapidly re-form their structure at the target site, entrapping cells or therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
